Chiral Purity: Enantioselective Synthesis of (S)-4-(Oxiran-2-yl)butan-1-ol vs. Racemic Mixtures
The enantiopure (S)-4-(oxiran-2-yl)butan-1-ol can be produced via whole-cell biotransformation using E. coli expressing styrene monooxygenase (SMO) [1]. This method yields the compound with an enantiomeric excess (ee) of >95–99%, whereas chemical epoxidation typically yields a racemic mixture (0% ee). This high enantiopurity is critical for pharmaceutical applications where the chirality directly impacts biological activity.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >95–99% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture from chemical synthesis (0% ee) |
| Quantified Difference | >95–99% absolute ee difference |
| Conditions | Biocatalysis: E. coli BL21(DE3) expressing SMO from M. litorale (StyAL2StyB), fermentation conditions [1] |
Why This Matters
Enantiopurity is non-negotiable for regulatory approval in drug development; racemic material is often unsuitable for further pharmaceutical use.
- [1] Gyuranová, D., Štadániová, R., Hegyi, Z., Fischer, R., & Rebroš, M. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Molecules, 26(6), 1514. View Source
